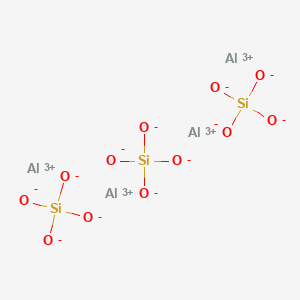
Tetraaluminum;trisilicate
Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07026085B2
Procedure details


Sodium silicate and aluminum sulfate, which are used as raw materials, are continuously mixed together while stirring so that the molar ratio of Si to Al equals 1:1. At the same time, sodium hydroxide is added to neutralize the mixture so that the reaction pH is in the range of 10 to 12, whereby a silica alumina gel is prepared. Then, using an aqueous ammonium nitrate solution in an amount such that the equivalent ratio of the aqueous ammonium nitrate solution to sodium in the gel equals 2:1, sodium is ion-exchanged for ammonium at room temperature. Then, exchanged ammonium is removed through baking at 600° C. for 2 hours. Furthermore, the residue is dry-ground to prepare a raw material powder. The raw material powder is placed in an autoclave to make the powder undergo a hydrothermal reaction at 200° C. for 1 day, and at 250° C. for 3 days so that its slurry concentration is 10 wt %. After cooling, the reaction solution is filtered under a reduced pressure by using a Buchner funnel (Nutsche funnel) to separate a mother liquor, and the residue is then dried and ground to obtain hydrous aluminum silicate particles (P) having an average particle size of 200 nm. (Q) Preparation of surface-untreated calcium carbonate particles


[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six




Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].S([O-])([O-])(=O)=O.[Al+3:15].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[OH-].[Na+].[N+]([O-])([O-])=O.[NH4+].[Na].[NH4+]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:15].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:15].[Al+3:15].[Al+3:15] |f:0.1.2.3.4,5.6.7.8.9,10.11,12.13,16.17.18.19.20.21.22,^1:33|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+]
|
Step Three
[Compound]
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
[Compound]
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring so that the molar ratio of Si to Al equals 1:1
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are continuously mixed together
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed through baking at 600° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Furthermore, the residue is dry-ground
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a raw material powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a hydrothermal reaction at 200° C. for 1 day
|
|
Duration
|
1 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution is filtered under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate a mother liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is then dried
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

